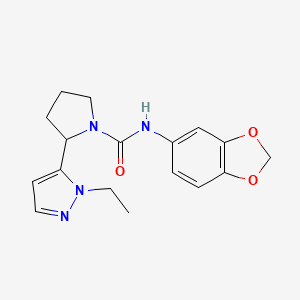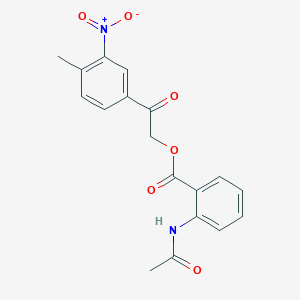![molecular formula C19H28N2O B4722390 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4722390.png)
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, also known as DMHP, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. DMHP is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Mechanism of Action
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is primarily located in the peripheral nervous system and immune system. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the endocannabinoid system in a more specific and controlled manner. However, one limitation of using 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
Future Directions
There are several future directions for research on 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the potential use of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in the treatment of addiction. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance use disorders. Another area of interest is the potential use of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects, making it a potential candidate for the treatment of these diseases. Additionally, further research is needed to fully understand the long-term effects of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole on the endocannabinoid system and its potential for therapeutic use.
Scientific Research Applications
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug discovery, and neurobiology. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-10-11-18(13-15(14)2)22-12-8-6-5-7-9-19-16(3)20-21-17(19)4/h10-11,13H,5-9,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGMWPXBCVDSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)


![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)

![(2-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4722343.png)


![N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4722371.png)

![3-{[(3-{[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino}-2,2-dimethylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4722375.png)
![N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4722398.png)
![4-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4722406.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide](/img/structure/B4722420.png)